2,3-Difluoropyridine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoropyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBNPGUGSSMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1S(=O)(=O)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoropyridine 4 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry with 2,3-Difluoropyridine-4-sulfonyl Fluoride
The sulfonyl fluoride (-SO₂F) moiety is the defining feature of SuFEx chemistry, a powerful click reaction paradigm. nih.gov The S(VI)-F bond is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles, forming robust sulfonyl linkages. This latent reactivity makes sulfonyl fluorides like this compound valuable connectors in chemical synthesis and chemical biology. nih.govrsc.org
The electrophilic sulfur atom in this compound is susceptible to attack by a wide array of nucleophiles. The reactions typically proceed under base-mediated or catalyzed conditions, which facilitate the displacement of the fluoride ion.
Oxygen Nucleophiles: Phenols and alcohols react with aryl sulfonyl fluorides to form sulfonate esters. These reactions often require a base or catalyst to deprotonate the nucleophile or activate the sulfonyl fluoride. For instance, the reaction of gaseous SO₂F₂ with phenols is efficiently catalyzed by organic bases like DBU and TBD. researchgate.net Similarly, this compound is expected to react with phenolic compounds in the presence of a suitable base to yield the corresponding aryl sulfonates.
Nitrogen Nucleophiles: Primary and secondary amines readily react with sulfonyl fluorides to produce sulfonamides. nih.gov This transformation is fundamental to the synthesis of many biologically active molecules. Studies on halo(het)arene sulfonyl halides have shown that amination can be controlled to favor either sulfonamide formation (SuFEx) or substitution on the aromatic ring (SNAr). nih.govbohrium.com For this compound, reaction with an amine could yield a pyridine (B92270) sulfonamide, a valuable scaffold in medicinal chemistry.
Carbon Nucleophiles: The scope of SuFEx has been expanded to include carbon-based pronucleophiles, enabling the formation of C-S bonds and the synthesis of aryl alkyl sulfones. researchgate.net A general method utilizes bases like lithium hexamethyldisilazide (LiHMDS) to deprotonate weakly acidic C-H bonds in esters, amides, nitriles, and heteroarenes, allowing the resulting carbanion to attack the sulfonyl fluoride. researchgate.net This methodology is applicable to a diverse range of aryl sulfonyl fluorides and carbon pronucleophiles.
Table 1: Illustrative SuFEx Reactions with Aryl Sulfonyl Fluorides and Various Nucleophiles Data extrapolated from studies on analogous aryl sulfonyl fluorides.
| Nucleophile Type | Example Nucleophile | Expected Product with this compound | Typical Conditions |
|---|---|---|---|
| Oxygen | Phenol | Phenyl 2,3-difluoropyridine-4-sulfonate | Base (e.g., DBU, TBD, Et₃N) in an organic solvent |
| Nitrogen | Aniline | N-phenyl-2,3-difluoropyridine-4-sulfonamide | Base-promoted or on-water conditions nih.govbohrium.com |
| Carbon | Ethyl Acetate | Ethyl 2-((2,3-difluoropyridin-4-yl)sulfonyl)acetate | Strong base (e.g., LiHMDS) in an aprotic solvent researchgate.net |
A key feature of this compound is the presence of multiple electrophilic sites: the sulfur atom of the -SO₂F group and the fluorine-bearing carbon atoms (C2 and C3) of the pyridine ring. This raises the question of chemoselectivity when reacting with nucleophiles.
Recent studies have demonstrated that this selectivity can be finely tuned by controlling the reaction conditions, particularly the nature of the nucleophile. bohrium.com Research on 4-fluorobenzenesulfonyl fluoride showed that neutral amine nucleophiles in polar aprotic solvents (like DMF) tend to attack the aromatic ring, resulting in an SNAr product. bohrium.com In contrast, generating amine anions with a strong, non-nucleophilic base (like LiHMDS) in a nonpolar solvent (like toluene) favors attack at the sulfonyl group, yielding the SuFEx product. bohrium.com This control is attributed to the different activation barriers and transition states for the two pathways, with the harder, more charge-dense anionic nucleophile preferring the harder electrophilic sulfur center. It is therefore possible to selectively target either the SuFEx or SNAr reaction on this compound by judicious choice of the nucleophile's state (neutral vs. anionic) and the solvent system. researchgate.netnih.gov
The reactivity of the sulfonyl fluoride group is highly dependent on the electronic properties of the attached aromatic ring. rsc.org The two fluorine atoms at the C2 and C3 positions of the pyridine ring, along with the ring nitrogen, exert a powerful electron-withdrawing effect. This effect significantly depletes electron density from the pyridine ring and, by extension, from the sulfur atom of the -SO₂F group.
This increased electrophilicity of the sulfur center lowers the activation energy for nucleophilic attack, making this compound a more reactive SuFEx partner compared to non-fluorinated or less electron-deficient analogues like benzenesulfonyl fluoride. rsc.orgnih.gov While this enhanced reactivity is beneficial for promoting the desired SuFEx coupling, it can also lead to decreased stability, particularly towards hydrolysis. rsc.org Therefore, the electronic tuning provided by the fluorine atoms must be balanced to achieve optimal reactivity for specific applications. rsc.org
Reactivity of the 2,3-Difluoropyridine (B50371) Ring System
The pyridine core of the molecule is rendered exceptionally electron-poor by the cumulative electron-withdrawing effects of the ring nitrogen, the two fluorine substituents, and the potent -SO₂F group at the 4-position. This electronic arrangement makes the ring highly susceptible to nucleophilic attack.
The -SO₂F group is a strong activating group for SNAr, comparable to a nitro group. Its presence at the C4 position activates the leaving groups (fluorine atoms) at the C2 and C3 positions. Nucleophilic attack can occur at either C2 or C3, leading to the displacement of a fluoride ion. The regiochemical outcome would depend on the relative stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each position.
Given the structure, attack at the C2 position is generally favored in related polyfluorinated pyridine systems, as the negative charge in the resulting intermediate can be stabilized by both the adjacent fluorine and the ring nitrogen. The reaction of 4-substituted tetrafluoropyridines with various nucleophiles often results in the displacement of the fluorine atom at the C2 position. researchgate.net As discussed in section 3.1.2, conditions can be selected to favor SNAr over SuFEx, allowing for the selective functionalization of the pyridine ring while leaving the sulfonyl fluoride moiety intact for subsequent transformations. nih.govbohrium.com
While C-F bonds are typically robust, the field of organometallic chemistry has developed methods to functionalize such moieties. More relevant to this specific molecule, however, is the recent discovery that the entire sulfonyl fluoride group can act as a leaving group in transition metal-catalyzed cross-coupling reactions.
Specifically, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully employed as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. nih.govnih.govscholaris.cacdnsciencepub.comdntb.gov.ua In these reactions, a palladium catalyst, such as Pd(dppf)Cl₂, facilitates the activation of the C-S bond, leading to desulfonative coupling with various aryl and heteroaryl boronic acids or esters. nih.gov This strategy provides a novel route to 2-arylpyridines. By analogy, it is conceivable that this compound could undergo similar C-S bond activation at the C4 position to form 4-aryl-2,3-difluoropyridines, representing a powerful tool for derivatization.
Table 2: Example of Suzuki-Miyaura Cross-Coupling via C-S Activation Data from a study on the related Pyridine-2-sulfonyl fluoride (PyFluor). nih.gov
| Electrophile | Coupling Partner (Boronic Acid) | Catalyst | Base | Product | Yield |
|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 2-(4-methoxyphenyl)pyridine | 89% |
| Pyridine-2-sulfonyl fluoride | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 2-(thiophen-2-yl)pyridine | 72% |
| Pyridine-2-sulfonyl fluoride | Benzofuran-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 2-(benzofuran-2-yl)pyridine | 60% |
Exploration of Radical Pathways and Cycloadditions on the Pyridine Scaffold
While specific studies on radical-mediated reactions involving this compound are scarce, the generation of sulfonyl radicals from sulfonyl fluorides is a known transformation. This is typically achieved through photoredox catalysis in the presence of an organosuperbase. The resulting sulfonyl radical could potentially participate in additions to unsaturated systems.
Cycloaddition reactions involving the pyridine ring of this compound are theoretically possible. The electron-deficient nature of the difluoropyridine ring could make it a suitable dienophile in Diels-Alder reactions with electron-rich dienes, or as a dipolarophile in 1,3-dipolar cycloadditions. However, the high activation energy for disrupting the aromaticity of the pyridine ring often makes such reactions challenging. To date, no specific examples of cycloaddition reactions involving this particular compound have been reported in the literature.
Intramolecular and Intermolecular Reaction Pathways
Cascade Reactions Involving Both Pyridine and Sulfonyl Fluoride Moieties
The design of cascade reactions involving both the pyridine and sulfonyl fluoride moieties of this compound presents an interesting synthetic challenge. A hypothetical cascade could be initiated by a nucleophilic aromatic substitution (SNAr) at the pyridine ring, followed by an intramolecular reaction involving the sulfonyl fluoride group. For instance, a nucleophile with a suitably positioned functional group could first displace one of the fluorine atoms on the pyridine ring and then subsequently react with the sulfonyl fluoride. The feasibility of such a cascade would be highly dependent on the nature of the nucleophile and the reaction conditions.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. While MCRs for the synthesis of sulfonyl fluorides have been developed, the incorporation of this compound as a component in such reactions is not yet described. In principle, it could act as an electrophilic component, reacting with nucleophiles generated in situ. The challenge lies in finding reaction conditions that are compatible with the stability of the sulfonyl fluoride group while promoting the desired multi-component transformation.
Fundamental Mechanistic Elucidations of Key Transformations
Transition State Analysis and Reaction Coordinate Mapping
A thorough understanding of the reactivity of this compound would require detailed computational studies. Transition state analysis and reaction coordinate mapping for potential reactions, such as SNAr or radical additions, would provide valuable insights into the reaction mechanisms, activation energies, and the influence of the fluorine substituents on the pyridine ring. Such computational investigations could guide the development of new synthetic methodologies. At present, such detailed mechanistic elucidations for this specific molecule are not available.
Advanced Applications in Organic Synthesis and Allied Chemical Fields
Contributions to Chemical Biology and Probe Development
The unique electrochemical properties of 2,3-Difluoropyridine-4-sulfonyl fluoride (B91410) have positioned it as a valuable compound in the fields of chemical biology and probe development. Its utility stems from the reactivity of the sulfonyl fluoride group, which can form stable covalent bonds with various nucleophilic amino acid residues within proteins. mdpi.comnih.gov This reactivity, balanced with its stability in aqueous environments, makes it an excellent electrophilic warhead for designing targeted chemical probes. nih.govnih.gov
Design and Synthesis of Covalent Chemical Probes and Reagents
The sulfonyl fluoride moiety (–SO₂F) is a key functional group in the design of covalent chemical probes, serving as a biocompatible and protein-reactive "warhead". nih.govsigmaaldrich.cn Probes incorporating this group, such as those derived from 2,3-Difluoropyridine-4-sulfonyl fluoride, can covalently modify a range of amino acid residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine. mdpi.comnih.govjenabioscience.comccspublishing.org.cn This broad reactivity spectrum is a significant advantage over more common electrophiles like acrylamides, which primarily target the less abundant cysteine residue. nih.govrsc.org
The synthesis of these probes often involves incorporating the sulfonyl fluoride warhead into a larger molecular scaffold designed to have an affinity for a specific protein target. nih.gov A common strategy is to attach a reporter tag, such as a fluorophore or an affinity handle like biotin, to the probe. This is frequently achieved through bioorthogonal "click chemistry" reactions, where the pyridine (B92270) ring is functionalized with a terminal alkyne or azide (B81097) for subsequent conjugation. rsc.org
The general synthetic pathway to sulfonyl fluoride probes can involve the conversion of more accessible precursors. For example, aryl bromides can be converted to benzyl (B1604629) sulfides, which are then oxidized to sulfonyl chlorides and subsequently converted to the desired sulfonyl fluoride using a fluoride source like potassium fluoride. nih.gov Other methods include the in situ generation of sulfonyl chlorides from stable sulfonic acid precursors, followed by a chloride-fluoride exchange. rsc.orgnih.gov
Key Amino Acid Residues Targeted by Sulfonyl Fluoride Probes:
| Amino Acid | Type of Nucleophile |
|---|---|
| Serine | Hydroxyl |
| Threonine | Hydroxyl |
| Tyrosine | Phenolic Hydroxyl |
| Lysine | Amine |
| Cysteine | Thiol |
Role in Fragment-Based Approaches for Chemical Library Diversification
Fragment-Based Drug Discovery (FBDD) is a strategy that screens small, low-molecular-weight compounds (fragments) for binding to a biological target. dtu.dkdtu.dk this compound and similar sulfonyl fluoride-containing fragments are particularly valuable in this approach for several reasons. nih.govkinetolab.com Their inherent reactivity allows them to act as covalent fragments, which can facilitate the identification of even weak binding interactions through mass spectrometry. mdpi.comnih.gov
The creation of diverse chemical libraries is crucial for the success of FBDD. Sulfonyl fluorides provide a versatile platform for library diversification. mdpi.com For instance, researchers have developed libraries of "Sulfonyl Fluoride Bits" (SuFBits) by coupling diverse fragments to a sulfonyl fluoride warhead. mdpi.comkinetolab.com These libraries can be generated through robust multicomponent syntheses, allowing for the rapid creation of a wide range of compounds for screening against various protein targets. mdpi.com The screening of a modest library of just 352 sulfonyl fluoride-reactive fragments yielded hits for two out of three protein targets in one study, demonstrating the efficiency of this approach. nih.gov The fluorinated nature of fragments like this compound is also advantageous for ¹⁹F-NMR-based screening methods, which offer a rapid and efficient workflow. dtu.dkdtu.dk
Methodologies for Bioconjugation and Bioorthogonal Reactions
Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of chemical biology. The specific and stable covalent bond formation enabled by the sulfonyl fluoride group makes it an excellent tool for this purpose. nih.gov The reactivity of sulfonyl fluorides allows for the site-specific modification of proteins, often targeting nucleophilic residues on the protein surface. mdpi.comjenabioscience.com
A significant advancement in this area is the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is considered a next-generation click chemistry. mdpi.comccspublishing.org.cnthieme-connect.com SuFEx reactions are characterized by their high efficiency and biocompatibility, allowing them to proceed under mild aqueous conditions. nih.gov This makes them ideal for modifying sensitive biological molecules like proteins and DNA. nih.gov The this compound scaffold can be a key component in SuFEx-based strategies, acting as a "hub" for connecting different molecular entities. nih.gov These reactions enable the formation of stable S-N and S-O covalent linkages, providing a reliable method for constructing complex bioconjugates. nih.gov This methodology has been successfully applied to the labeling of proteins such as bovine serum albumin (BSA) and to single-stranded DNA. nih.gov
Computational and Theoretical Studies on 2,3 Difluoropyridine 4 Sulfonyl Fluoride
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of a molecule. For 2,3-difluoropyridine-4-sulfonyl fluoride (B91410), ab initio and DFT methods would be employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.
The pyridine (B92270) ring, being aromatic, is largely planar. The fluorine atoms at the C2 and C3 positions, and the sulfonyl fluoride group at the C4 position, introduce significant electronic and steric perturbations. The highly electronegative fluorine atoms and the sulfonyl fluoride group act as strong electron-withdrawing groups, which will significantly influence the electron distribution within the pyridine ring.
The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in understanding its reactivity. The strong electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO. A significant HOMO-LUMO gap would suggest high kinetic stability. The molecular electrostatic potential (MEP) surface would likely show regions of negative potential around the fluorine and oxygen atoms, and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those bearing fluorine atoms, and the sulfur atom would be electron-deficient and thus prone to nucleophilic attack.
Table 1: Predicted Molecular Properties of 2,3-Difluoropyridine-4-sulfonyl Fluoride (Illustrative) Note: The following data is illustrative and based on typical values for similar fluorinated pyridine sulfonyl fluorides. Specific experimental or calculated values for this compound are not readily available in the literature.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
Mechanistic Insights through Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction energy profiles. For this compound, DFT could be used to model its reactions, such as nucleophilic aromatic substitution (SNAr).
In a typical SNAr reaction, a nucleophile attacks the electron-deficient pyridine ring, forming a Meisenheimer complex (a stabilized intermediate), followed by the departure of a leaving group. The fluorine atoms and the sulfonyl fluoride group strongly activate the pyridine ring towards nucleophilic attack. The regioselectivity of such an attack would be a key area of investigation. DFT calculations could determine the activation energies for nucleophilic attack at the different positions on the pyridine ring, thus predicting the most likely site of reaction. The sulfonyl fluoride group itself can also be a site of reaction, particularly nucleophilic attack at the sulfur atom.
Prediction of Reactivity, Regioselectivity, and Stability Profiles
The reactivity of this compound is dominated by the strong electron-withdrawing effects of its substituents. This makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack.
Reactivity: The molecule is expected to be a potent electrophile. The sulfonyl fluoride moiety is a well-known reactive group, often used in covalent inhibitor design and click chemistry (Sulfur(VI) Fluoride Exchange - SuFEx).
Regioselectivity: In SNAr reactions, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (C2 and C3) or the carbon atom bearing the sulfonyl fluoride group (C4), as these positions are most activated. DFT calculations would be necessary to definitively predict the preferred site of attack, as it would depend on the nature of the nucleophile and the relative stability of the possible Meisenheimer intermediates.
Stability: The molecule is expected to be thermally stable, a common characteristic of fluorinated aromatic compounds. However, the sulfonyl fluoride group can be susceptible to hydrolysis under certain conditions. Studies on other aryl sulfonyl fluorides have shown that both electronic and steric factors influence the stability of the S-F bond.
Application of Machine Learning and Data Science in Elucidating Reactivity Trends
While specific machine learning models for this compound are not available, the broader application of machine learning in predicting the reactivity of sulfonyl fluorides is a growing field of research. These models are typically trained on large datasets of reactions involving a variety of sulfonyl fluorides and nucleophiles.
By featurizing the molecules based on their structural and electronic properties (which can be calculated using DFT), machine learning algorithms can learn the complex relationships between a molecule's structure and its reactivity. For this compound, such a model could predict its reactivity in various reactions, identify optimal reaction conditions, and even suggest potential applications. These models can analyze a vast chemical space and identify subtle trends that may not be immediately obvious from a purely theoretical or experimental approach. The development of such predictive models is crucial for accelerating the discovery of new reactions and functional molecules.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of sulfonyl fluorides, including heteroaromatic variants like 2,3-Difluoropyridine-4-sulfonyl fluoride (B91410), has traditionally relied on methods that involve harsh reagents and generate significant waste. dovepress.com Future research is increasingly directed towards developing greener, safer, and more efficient synthetic protocols.
A primary goal is to move away from hazardous reagents like sulfuryl fluoride (SO₂F₂) gas. sciencedaily.com Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides from more benign and readily available starting materials such as thiols, disulfides, sulfonic acids, and sulfonamides. sciencedaily.comnih.govresearchgate.net One promising green approach involves reacting thiols or disulfides with specific reagents and a fluoride source like potassium fluoride, which produces only non-toxic salt by-products. sciencedaily.com Another avenue involves the direct conversion of sulfonic acids or their salts using deoxyfluorination reagents under milder conditions. nih.govresearchgate.net These methods often bypass the need for intermediate sulfonyl chlorides, which are themselves highly reactive and moisture-sensitive. nih.govnih.gov
Future research specific to 2,3-Difluoropyridine-4-sulfonyl fluoride should focus on adapting these general methods. For instance, developing a one-pot synthesis from a suitable 2,3-difluoropyridine-4-thiol or 2,3-difluoropyridine-4-sulfonic acid precursor would represent a significant step forward. The emphasis will be on maximizing atom economy, minimizing the use of hazardous solvents, reducing energy consumption, and ensuring the scalability and safety of the process. sciencedaily.com
| Approach | Starting Material | Key Reagents | Potential Advantages for Green Chemistry | Reference |
|---|---|---|---|---|
| Traditional Halogen Exchange | Sulfonyl Chloride | KF, KHF₂ | Established method. | nih.gov |
| Oxidative Fluorination | Thiols/Disulfides | SHC5®, KF | Avoids toxic SO₂F₂ gas; produces non-toxic salt by-products (NaCl, KCl). | sciencedaily.com |
| Deoxyfluorination | Sulfonic Acids/Salts | Thionyl fluoride, Xtalfluor-E® | Direct conversion from stable, accessible starting materials. | nih.govresearchgate.net |
| From Sulfonamides | Sulfonamides | Pyry-BF₄, MgCl₂, KF | Mild conditions suitable for late-stage functionalization of complex molecules. | researchgate.netmdpi.com |
| Radical Fluorosulfonylation | Unsaturated Hydrocarbons | Fluorosulfonylating Reagent | Enables novel bond formations and construction of diverse sulfonyl fluorides. | researchgate.net |
Discovery of Novel Reactivity Modes and Transformations
The sulfonyl fluoride group is renowned for its unique reactivity, being relatively stable yet sufficiently electrophilic to react with nucleophiles under specific conditions. This has made it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net Future research on this compound will likely focus on expanding its role as a SuFEx hub. The electron-withdrawing nature of the difluorinated pyridine (B92270) ring is expected to modulate the reactivity of the sulfonyl fluoride group, potentially enabling transformations that are not possible with simple aryl sulfonyl fluorides.
Investigations into novel reactivity could include:
Catalytic Activation: Developing new catalytic systems to activate the S-F bond under even milder conditions, expanding the scope of nucleophiles that can participate in SuFEx reactions.
Photoredox Catalysis: Utilizing light-mediated pathways to generate sulfonyl radicals from this compound, which could then engage in a variety of C-H functionalization or alkene addition reactions. researchgate.netnih.gov
Asymmetric Transformations: Designing chiral catalysts or auxiliaries to achieve enantioselective reactions, leading to the synthesis of complex, chiral molecules containing the 2,3-difluoropyridylsulfonyl moiety.
The specific substitution pattern of the pyridine ring also invites exploration into regioselective functionalization of the ring itself, using the sulfonyl fluoride group as a directing or activating group. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, process control, and efficiency. The synthesis of sulfonyl fluorides, which can involve hazardous reagents or exothermic reactions, is particularly well-suited for flow chemistry. researchgate.net
Future work should target the development of a continuous flow process for the synthesis of this compound. An electrochemical approach, for example, could enable the oxidative coupling of a thiol precursor with a fluoride source in a flow cell. researchgate.net This would eliminate the need for chemical oxidants, reduce reaction times from hours to minutes, and allow for safer handling of reactive intermediates. researchgate.net
Furthermore, integrating this flow synthesis into automated platforms would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. By coupling the output of a flow reactor directly to purification and analytical systems, researchers can accelerate the discovery of new compounds and materials based on the this compound scaffold.
Expansion of Applications in Emerging Interdisciplinary Fields
The unique properties of this compound make it a highly attractive building block for various interdisciplinary fields.
Medicinal Chemistry and Chemical Biology: Sulfonyl fluorides are well-established as covalent inhibitors of serine proteases and have found broad application as chemical probes to study enzyme function. nih.govresearchgate.net The 2,3-difluoropyridine (B50371) motif is a valuable pharmacophore found in many bioactive molecules. The combination of these two features in a single molecule presents a powerful tool for drug discovery. Future research will likely focus on incorporating this fragment into peptidic or small-molecule scaffolds to create highly potent and selective inhibitors for therapeutic targets in oncology, immunology, and infectious diseases. researchgate.net
Materials Science: The SuFEx reaction is a powerful tool for polymer synthesis and surface modification. researchgate.net this compound can be used as a monomer or a surface-modifying agent to create advanced materials. The fluorinated pyridine component could impart desirable properties such as thermal stability, chemical resistance, and specific surface energies (hydrophobicity/lipophobicity). Applications could range from creating specialized polymer films and membranes to functionalizing nanoparticles and biomedical devices.
Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The introduction of a sulfonyl fluoride group could lead to the discovery of new agrochemicals with novel modes of action, potentially overcoming existing resistance mechanisms.
By exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile tool for innovation across the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for 2,3-difluoropyridine-4-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous sulfonyl fluorides (e.g., benzenesulfonyl chlorides) are synthesized via sulfonation followed by halogen exchange. For fluorinated pyridines, fluorination using DAST (diethylaminosulfur trifluoride) or SF₄ under controlled anhydrous conditions is common. Reaction optimization should include monitoring fluorination efficiency via <sup>19</sup>F NMR and adjusting temperature to mitigate side reactions (e.g., ring degradation) .
- Key Variables:
- Solvent polarity (e.g., dichloromethane vs. THF).
- Stoichiometry of fluorinating agents.
- Reaction time (excessive heating may lead to decomposition).
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer: Use HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies should include:
- Thermal Stability: TGA/DSC analysis under nitrogen to identify decomposition thresholds (e.g., sudden mass loss >150°C).
- Hydrolytic Stability: Monitor hydrolysis in aqueous buffers (pH 2–12) via <sup>19</sup>F NMR to detect sulfonic acid byproducts.
Reference spectral libraries (e.g., HSQC, HMBC) for structural confirmation .
Q. What safety protocols are critical when handling fluorinated sulfonyl fluorides?
- PPE: Nitrile gloves, chemical-resistant lab coats, and full-face shields.
- Ventilation: Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
- First Aid: Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electrophilic centers. Compare Fukui indices (f⁻) to prioritize reactive sites (e.g., sulfonyl fluoride group vs. fluorinated pyridine ring). Validate predictions experimentally via competition reactions with amines/thiols .
Q. What strategies resolve contradictory data in fluorinated sulfonyl fluoride reactivity studies?
- Methodological Answer:
- Control Experiments: Test for trace water (via Karl Fischer titration) or residual solvents (GC-MS) that may hydrolyze the sulfonyl fluoride group.
- Isotopic Labeling: Use <sup>18</sup>O-labeled H₂O to track hydrolysis pathways.
- In Situ Monitoring: ReactIR or Raman spectroscopy to detect intermediates (e.g., sulfonic anhydrides) .
Q. How do steric and electronic effects of fluorine substituents influence the compound’s application in click chemistry?
- Methodological Answer: Fluorine’s electronegativity increases the electrophilicity of the sulfonyl fluoride group, accelerating reactions with nucleophiles (e.g., amines). Steric hindrance from 2,3-difluoro substitution may reduce accessibility. Compare kinetics with non-fluorinated analogs (e.g., pyridine-4-sulfonyl fluoride) using stopped-flow techniques .
Key Research Gaps Identified
- Ecotoxicity Data: No available data on bioaccumulation or aquatic toxicity for fluorinated sulfonyl fluorides .
- Long-Term Stability: Limited studies on storage conditions (e.g., inert atmosphere vs. ambient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
